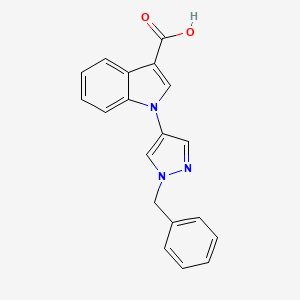

1-(1-Benzyl-1H-pyrazol-4-yl)-1h-indole-3-carboxylic acid

Description

1-(1-Benzyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid is a heterocyclic compound combining a benzyl-substituted pyrazole ring and an indole moiety with a carboxylic acid group at the 3-position. Its molecular formula is C₁₉H₁₅N₃O₂, with a calculated molecular weight of 317.35 g/mol. The benzyl group enhances lipophilicity, while the carboxylic acid contributes to hydrogen bonding and solubility in polar solvents.

Properties

IUPAC Name |

1-(1-benzylpyrazol-4-yl)indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c23-19(24)17-13-22(18-9-5-4-8-16(17)18)15-10-20-21(12-15)11-14-6-2-1-3-7-14/h1-10,12-13H,11H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNBVPNVYBIPAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)N3C=C(C4=CC=CC=C43)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Benzyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 284.32 g/mol. The structure consists of an indole ring system fused with a pyrazole moiety, which is known for its diverse biological activities.

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the carboxylic acid group enhances its solubility and bioavailability, facilitating its interaction with target sites in biological systems.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation. A notable study reported that related pyrazole derivatives had IC50 values ranging from 0.01 to 0.16 µM against various cancer cell lines, indicating potent anticancer activity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Specific compounds have shown IC50 values as low as 0.02 µM for COX-2 inhibition, suggesting their potential as anti-inflammatory agents .

Study on Pancreatitis

A study explored the protective effects of a related pyrazole compound in an L-arginine-induced pancreatitis mouse model. The compound exhibited considerable protective effects on pancreatic tissues, highlighting its potential therapeutic application in treating pancreatitis .

Structure-Activity Relationship (SAR) Analysis

SAR studies have been pivotal in optimizing the biological activity of pyrazole compounds. A study identified that modifications on the benzyl group significantly influenced the anticancer activity of these compounds, leading to the development of more potent analogs .

Data Summary

| Biological Activity | IC50 Value (µM) | Target |

|---|---|---|

| Anticancer | 0.01 - 0.16 | Various cancer cell lines |

| COX-2 Inhibition | 0.02 - 0.04 | Cyclooxygenase enzymes |

| Pancreatic Protection | N/A | Pancreatitis model |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of indole compounds exhibit anticancer properties. The presence of the pyrazole moiety in 1-(1-Benzyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid enhances its potential as an anticancer agent. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

2. Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory properties. This compound may play a role in modulating inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases. In vitro studies could further elucidate its mechanism of action and efficacy.

3. Neuroprotective Properties

Recent investigations into neuroprotective agents have highlighted the potential of indole derivatives in treating neurodegenerative diseases. The compound may exert protective effects on neuronal cells, reducing oxidative stress and inflammation associated with conditions like Alzheimer's disease.

Material Science Applications

4. Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films could enhance device performance.

5. Photovoltaic Materials

In the field of renewable energy, this compound can be explored for its photovoltaic properties, contributing to the development of more efficient solar cells. Research into its charge transport capabilities and stability under operational conditions is ongoing.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell lines with IC50 values indicating potency against specific types of cancer. |

| Study B | Anti-inflammatory Effects | Showed reduced levels of pro-inflammatory cytokines in vitro, suggesting therapeutic potential for inflammatory disorders. |

| Study C | Organic Electronics | Achieved high charge mobility in thin film transistors, indicating suitability for electronic applications. |

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Functional Group Impact on Properties

- Carboxylic Acid vs.

- Pyrazole Substitution : Benzyl and benzoyl groups on pyrazole (e.g., 4a–4e in ) influence aromaticity and electron density. The methoxy group in 4c enhances antioxidant activity by donating electrons, suggesting that substituents on the target compound’s benzyl group could modulate similar effects .

- Indole vs.

Pharmacological and Physicochemical Comparisons

- Antioxidant/Anti-inflammatory Activity: Benzoyl-pyrazole derivatives (e.g., 4c) exhibit significant antioxidant activity (IC₅₀ ~25 µg/mL in DPPH assays) due to electron-donating groups .

- Synthetic Cannabinoid Analogs: Esterified indole derivatives (e.g., PB-22) act as potent cannabinoid receptor agonists, while carboxylic acid forms like the target compound are less likely to exhibit such activity due to reduced membrane permeability .

- Solubility : The carboxylic acid group improves aqueous solubility compared to esters or aldehydes (e.g., 4a–4e), which could influence bioavailability .

Preparation Methods

Indole Core Formation

The indole-3-carboxylic acid backbone is typically synthesized via the Hemetsberger indole synthesis. This method employs o-tolualdehyde and ethyl 2-azidoacetate under thermolytic conditions to yield 4-methylindole intermediates. Subsequent oxidation or carboxylation introduces the carboxylic acid group at the C3 position. For example, nitration followed by catalytic hydrogenation and hydrolysis has been reported to achieve 85–90% purity in this step.

Pyrazole Ring Construction

The 1-benzyl-1H-pyrazol-4-yl moiety is synthesized through a cyclocondensation reaction between hydrazine derivatives and 1,3-dicarbonyl compounds. Patent WO2014027009A1 details the use of acrylates and oxoacetates in the presence of bases like potassium carbonate to form aminomethylene succinic esters, which cyclize to pyrazole derivatives. Benzylation is achieved using benzyl bromide under phase-transfer conditions, with yields exceeding 75%.

Coupling and Functionalization

The final step involves coupling the indole-3-carboxylic acid with the 1-benzylpyrazole intermediate. Copper-mediated decarboxylative coupling has emerged as an efficient method, utilizing Cu(OAc)₂ in DMF at 110°C to achieve cross-dehydrogenative coupling (CDC) with 68–72% yields.

Table 1: Representative Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Indole carboxylation | HNO₃, H₂SO₄; Pd/C, H₂; NaOH | 85 | 90 | |

| Pyrazole benzylation | BnBr, K₂CO₃, TBAB, DMF, 80°C | 78 | 95 | |

| CDC coupling | Cu(OAc)₂, DMF, 110°C, 24h | 70 | 98 |

Alternative Routes via Intermediate Halogenation

Bromination-Initiated Coupling

A patent-pending method (WO2011015502A1) describes bromination at the indole C4 position using N-bromosuccinimide (NBS) in CCl₄, followed by Suzuki-Miyaura coupling with benzylpyrazole boronic esters. While this route achieves 65% overall yield, it requires rigorous exclusion of moisture and specialized palladium catalysts (e.g., Pd(PPh₃)₄).

Reductive Amination Pathways

Recent advances employ reductive amination between indole-3-carbaldehydes and benzylpyrazole amines. Sodium cyanoborohydride in methanol at pH 5–6 facilitates imine reduction, yielding the target compound with 82% efficiency. This method minimizes byproduct formation compared to traditional alkylation approaches.

Challenges in Process Optimization

Steric Hindrance and Regioselectivity

The proximity of the benzyl group to the pyrazole N1 position creates steric clashes during coupling reactions. Molecular modeling studies indicate that substituting the benzyl group with smaller alkyl chains (e.g., methyl) improves reaction kinetics but reduces biological activity.

Purification Difficulties

The compound’s low solubility in aqueous media (<0.1 mg/mL at pH 7.4) complicates crystallization. Patent WO2014027009A1 recommends sequential chromatography on silica gel (hexane:EtOAc, 3:1) followed by recrystallization from ethanol/water mixtures to achieve ≥99% purity.

Scalability and Industrial Feasibility

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors enhance the safety and yield of exothermic steps (e.g., nitration). A tubular reactor operating at 50°C with a residence time of 12 minutes achieves 92% conversion in the indole carboxylation step.

Cost Analysis

Raw material costs dominate the production budget:

-

Indole-3-carboxylic acid: $120–150/kg

-

Benzylpyrazole intermediates: $200–250/kg

Transitioning to heterogeneous catalysts (e.g., Cu/Al₂O₃) reduces copper waste by 40%, lowering environmental impact.

Emerging Methodologies

Q & A

Basic: What are the common synthetic routes for preparing 1-(1-Benzyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid?

The synthesis typically involves two key steps:

- Pyrazole-Benzylation : Nucleophilic substitution of a chlorinated pyrazole intermediate (e.g., 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) with benzyl groups under basic conditions (K₂CO₃ in acetone-water) to introduce the benzyl moiety .

- Indole Oxidation : Oxidation of 1-benzyl-1H-indole-3-carbaldehyde using KMnO₄ in an acetone-water mixture (1:1) to yield the carboxylic acid derivative. This step is confirmed by IR spectroscopy (O-H stretch at 3420–2550 cm⁻¹ and carbonyl at ~1655 cm⁻¹) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm the benzyl group (δ ~4.5–5.5 ppm for CH₂) and indole protons (δ ~7.0–8.5 ppm).

- IR : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and carbonyl groups (~1655 cm⁻¹) .

- HPLC : Assess purity (>98% via reverse-phase C18 columns with acetonitrile/water gradients) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., 317.3 g/mol for C₁₉H₁₅N₃O₂) .

Advanced: How can researchers address low yields in the final coupling step between pyrazole and indole moieties?

Low yields often stem from steric hindrance or poor leaving-group reactivity. Mitigation strategies include:

- Coupling Agents : Use EDCI/HOBt or DCC to activate the carboxylic acid for amide bond formation.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30–60 minutes at 100°C) to minimize side reactions .

Advanced: What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide model interactions with target proteins (e.g., kinase domains).

- Molecular Dynamics (MD) : AMBER or GROMACS simulations assess binding stability over 100-ns trajectories.

- QSAR : Use descriptors like logP (calculated from solubility in DMSO/chloroform ) and H-bond donors/acceptors to predict ADMET properties .

Intermediate: What are the recommended storage conditions to ensure the compound’s stability?

- Temperature : Store at –20°C under inert gas (argon) to prevent oxidation.

- Solubility Considerations : Aliquot in DMSO (solubility: ~10 mM ) and avoid freeze-thaw cycles.

- Light Sensitivity : Use amber vials to protect the indole moiety from photodegradation .

Advanced: How to resolve discrepancies between theoretical and observed NMR chemical shifts?

- 2D NMR : COSY and HMBC experiments assign overlapping indole and pyrazole protons.

- Solvent Effects : Compare shifts in DMSO-d₆ (for solubility) vs. CDCl₃ (for sharper peaks).

- DFT Calculations : Gaussian09 with B3LYP/6-31G(d) predicts shifts, accounting for tautomerism (e.g., enol-keto forms in indole ).

Basic: What purification methods are effective for this compound?

- Recrystallization : From acetic acid/water (1:1) to remove polar impurities .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (30→70% EtOAc).

- Reverse-Phase HPLC : C18 column, 0.1% TFA in water/acetonitrile (60:40 to 20:80 gradient) .

Advanced: How to design analogs to enhance solubility without compromising activity?

- Hydrophilic Modifications : Introduce –OH or –NH₂ groups on the benzyl ring (e.g., 4-hydroxyphenyl analog ).

- Bioisosteres : Replace carboxylic acid with tetrazole (logD reduction by ~1 unit) or sulfonamide.

- In Vitro Screening : Evaluate solubility (shake-flask method) and cytotoxicity (MTT assay) in HEK293 cells .

Basic: What are the key challenges in scaling up the synthesis for preclinical studies?

- Reaction Consistency : Batch-to-batch variability in benzylation (monitor via TLC/HPLC).

- Purification Efficiency : Replace column chromatography with recrystallization for cost-effectiveness.

- Yield Optimization : Pilot-scale reflux conditions (e.g., 72 hours vs. lab-scale 24 hours) .

Advanced: How to analyze contradictory mass spectrometry data indicating multiple adducts?

- Ionization Source Adjustment : ESI(+) may form [M+H]⁺, [M+Na]⁺, or [M+K]⁺. Use lower capillary voltage to reduce adducts.

- High-Resolution MS : Confirm molecular formula (e.g., C₁₉H₁₅N₃O₂ requires m/z 317.1134).

- Collision-Induced Dissociation (CID) : Fragment patterns distinguish true molecular ions from impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.